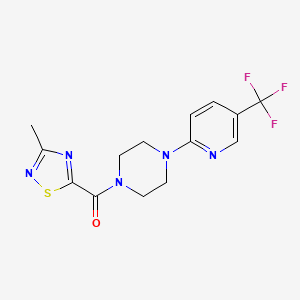

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N5OS/c1-9-19-12(24-20-9)13(23)22-6-4-21(5-7-22)11-3-2-10(8-18-11)14(15,16)17/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBYMBFZOLVEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.

Mode of Action

It’s worth noting that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway. This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can affect various biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity. This suggests that the compound might affect similar pathways.

Pharmacokinetics

It’s known that the compound is a powder at room temperature. This suggests that it might be administered orally and could have good bioavailability.

Result of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication. This suggests that the compound might have similar effects, potentially inhibiting the replication of both bacterial and cancer cells.

Action Environment

It’s known that the compound is stable at room temperature. This suggests that it might be stable under a variety of environmental conditions.

Biological Activity

The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a synthetic molecule that combines the thiadiazole and piperazine moieties, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a 3-methyl-1,2,4-thiadiazole ring and a trifluoromethyl pyridine derivative linked through a piperazine group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been reported to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .

-

Anticancer Activity

- Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HT-29 and Jurkat cells .

- The mechanism of action may involve the induction of apoptosis or cell cycle arrest, although specific pathways for this compound require further investigation.

- CNS Activity

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Table 1: Summary of Biological Activities

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar thiadiazole compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Interaction with Receptors : The piperazine component may facilitate interactions with neurotransmitter receptors or ion channels in the CNS.

- Induction of Oxidative Stress : Some derivatives induce oxidative stress in target cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical differences between the target compound and structurally related analogues:

Functional and Pharmacokinetic Insights

- Piperazine Modifications: The target compound’s piperazine is linked to a trifluoromethylpyridine, unlike the phenylsulfonyl-piperazine in ’s analogues.

- Heterocyclic Core : Replacing tetrazole () or triazole () with a 1,2,4-thiadiazole introduces sulfur-based hydrogen-bonding and increased rigidity, which could improve target binding specificity .

- Trifluoromethyl Impact: The 5-CF3 group on pyridine in the target compound contrasts with non-fluorinated pyridines in analogues (e.g., ). Fluorination typically enhances membrane permeability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.